1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-1-carboxamide with 2-(2-bromoethyl)thiazole, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH)
Substitution: Sodium hydride (NaH), alkyl halides, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)urea
- 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea
- 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-nitrophenyl)urea
Uniqueness
Compared to similar compounds, 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-14-6-3-2-5-13(14)20-15(22)17-9-7-12-11-24-16(19-12)21-10-4-8-18-21/h2-6,8,10-11H,7,9H2,1H3,(H2,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWSGUBVHKIVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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